molecular formula C15H29N3O3 B7916740 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7916740
M. Wt: 299.41 g/mol
InChI Key: OPWPEODCDXRCOL-NSHDSACASA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, an amino acid derivative, and a carbamate ester, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or carbamate esters.

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for designing novel pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Employed in studying enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: can be compared with similar compounds like:

    [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: Differing by the presence of a methyl group instead of an ethyl group.

    [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-propyl-carbamic acid tert-butyl ester: Differing by the presence of a propyl group instead of an ethyl group.

These comparisons highlight the unique structural features and potential variations in biological activity and chemical reactivity.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-7-9-17(10-8-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWPEODCDXRCOL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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